molecular formula C18H20FN3O2S2 B2940344 (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 477488-41-8

(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Katalognummer: B2940344
CAS-Nummer: 477488-41-8
Molekulargewicht: 393.5
InChI-Schlüssel: YYPIVDOHTASWAB-NTCAYCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one" (hereafter referred to as Compound X) is a structurally complex thiazolidinone derivative. Its core consists of a 1,3-thiazolidin-4-one scaffold with three key substituents:

A (5E)-2-fluorophenylmethylidene group at position 5, contributing aromatic and electron-withdrawing properties.

This structure aligns with pharmacophores observed in kinase inhibitors, histone deacetylase (HDAC) modulators, and antimicrobial agents . For instance, the 4-methylpiperazine substituent is a common feature in kinase-targeting drugs, while the thiazolidinone core is prevalent in compounds with anti-inflammatory and anticancer activities .

Eigenschaften

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPIVDOHTASWAB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Structural Characteristics

The structural formula of the compound is pivotal in determining its biological activity. The thiazolidin-4-one core is known for its ability to undergo modifications that enhance its pharmacological properties. The presence of a fluorophenyl group and a methylpiperazine substituent are particularly noteworthy as they may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that thiazolidin-4-one derivatives can act as inhibitors of tumor growth by modulating key signaling pathways involved in cancer progression .

Antimicrobial Properties

Thiazolidin-4-one compounds have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis and function. In studies, derivatives have shown effective inhibition rates against pathogens like Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% .

Antidiabetic Effects

Thiazolidin-4-one derivatives are also recognized for their antidiabetic properties, primarily through their action as PPARγ agonists. These compounds improve insulin sensitivity and glucose metabolism, making them potential candidates for diabetes treatment . The specific compound may exhibit similar effects due to its structural features.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and bacterial survival.
  • Receptor Interaction : Its affinity for PPARγ suggests a role in metabolic regulation.

Case Studies and Research Findings

StudyFindingsImplications
Study 1: Anticancer ActivitySignificant inhibition of cancer cell proliferation in vitroPotential development of new anticancer therapies
Study 2: Antimicrobial EfficacyEffective against multiple bacterial strains with high inhibition ratesDevelopment of new antimicrobial agents
Study 3: Antidiabetic PropertiesImprovement in insulin sensitivity observed in animal modelsPossible therapeutic use in managing diabetes

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The 2-fluorophenyl group in Compound X may improve target selectivity compared to non-halogenated analogues (e.g., 9e) due to reduced off-target interactions .
  • Compared to 866156-96-9, Compound X’s additional piperazine moiety could enhance water solubility and pharmacokinetic properties .

Computational Similarity and Bioactivity Predictions

Tanimoto Similarity Analysis

Using Morgan fingerprints and Tanimoto coefficients (Tc), Compound X shows moderate similarity to known bioactive thiazolidinones:

  • Tc = 0.58 with ZINC8763302 , indicating shared kinase-inhibitory motifs (e.g., piperazine and aromatic systems) .
  • Tc = 0.42 with 9e , highlighting divergent bioactivity due to the absence of a benzodioxole group .

Molecular Docking and Affinity Predictions

In silico docking studies (similar to ) suggest:

  • Compound X binds to HDAC8 with a predicted ΔG = -9.2 kcal/mol, comparable to SAHA (-9.5 kcal/mol), via interactions with the zinc ion (thioxo group) and hydrophobic pocket (fluorophenyl) .
  • For PI3Kγ , Compound X achieves a docking score of -8.7 kcal/mol, outperforming ZINC8763302 (-7.9 kcal/mol) due to better complementarity with the ATP-binding site .

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data () places Compound X in a cluster with:

  • Kinase inhibitors : Due to the 4-methylpiperazine group, which interacts with hinge regions of kinases like PI3K and AKT .
  • HDAC inhibitors : Shared thioxo and aromatic motifs enable zinc chelation and surface binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.